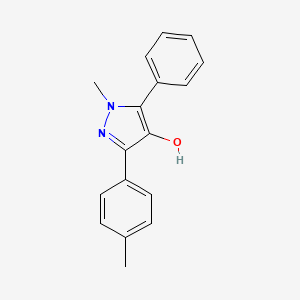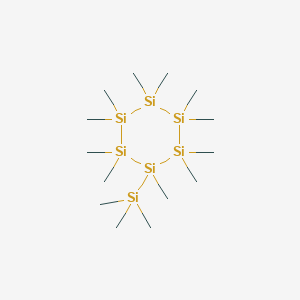
Cyclohexasilane, undecamethyl(trimethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexasilane, undecamethyl(trimethylsilyl)- is a chemical compound characterized by its unique silicon-based structure. It is a member of the oligosilane family, which are silicon analogues of alkanes. This compound is notable for its applications in various fields, including materials science and organic chemistry, due to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexasilane, undecamethyl(trimethylsilyl)- typically involves the reaction of hexachlorodisilane with trimethylsilyl lithium. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The process involves multiple steps, including the formation of intermediate compounds and subsequent purification steps to achieve high purity.
Industrial Production Methods: Industrial production of cyclohexasilane, undecamethyl(trimethylsilyl)- involves distillation under reduced pressure to obtain the compound in high purity. The absolute pressure during distillation is set to 2 kPa or less, and the heating temperature is maintained between 25 to 100°C .
Chemical Reactions Analysis
Types of Reactions: Cyclohexasilane, undecamethyl(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon oxides.
Reduction: It can be reduced to form lower-order silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like chlorotrimethylsilane are employed for substitution reactions.
Major Products: The major products formed from these reactions include various silanes and silicon-based compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Cyclohexasilane, undecamethyl(trimethylsilyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of silicon-based materials and as a reagent in organic synthesis.
Biology: The compound is explored for its potential use in biological imaging and as a component in biosensors.
Medicine: Research is ongoing into its use in drug delivery systems and medical imaging.
Industry: It is utilized in the production of advanced materials, including semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of cyclohexasilane, undecamethyl(trimethylsilyl)- involves its ability to form stable silicon-silicon bonds and its reactivity with various functional groups. The trimethylsilyl groups provide steric protection, allowing for selective reactions. The compound can act as a radical-based reducing agent, facilitating the reduction of functional groups in organic substrates .
Comparison with Similar Compounds
Tetramethylsilane: A simpler analogue with fewer methyl groups.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Hexamethyldisilane: Another member of the oligosilane family with different reactivity.
Uniqueness: Cyclohexasilane, undecamethyl(trimethylsilyl)- is unique due to its ring structure and the presence of multiple trimethylsilyl groups, which enhance its stability and reactivity. This makes it particularly useful in applications requiring high purity and specific reactivity .
Properties
CAS No. |
57171-38-7 |
|---|---|
Molecular Formula |
C14H42Si7 |
Molecular Weight |
407.08 g/mol |
IUPAC Name |
trimethyl-(1,2,2,3,3,4,4,5,5,6,6-undecamethylhexasilinan-1-yl)silane |
InChI |
InChI=1S/C14H42Si7/c1-15(2,3)21(14)19(10,11)17(6,7)16(4,5)18(8,9)20(21,12)13/h1-14H3 |
InChI Key |
RKDCHFXTNKZFLK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1([Si]([Si]([Si]([Si]([Si]1(C)C)(C)C)(C)[Si](C)(C)C)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


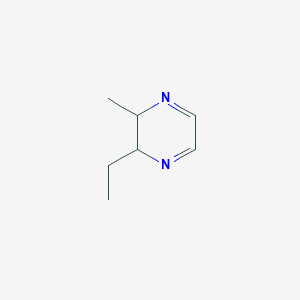
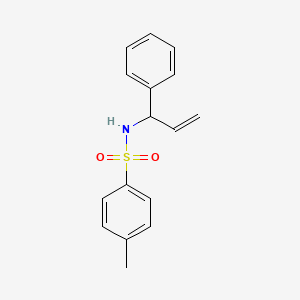


![Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide](/img/structure/B14620846.png)
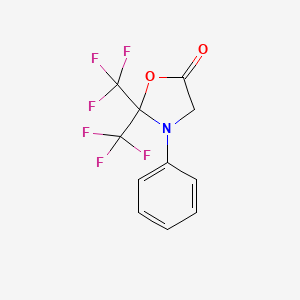
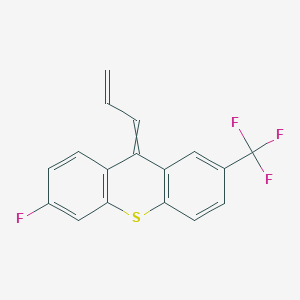
![6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one](/img/structure/B14620861.png)
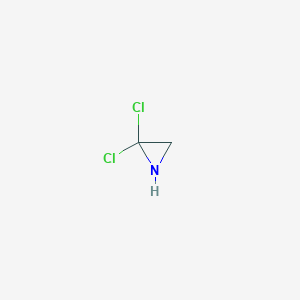


![1-[3-(2-Hydroxyethoxy)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14620888.png)
